molecular formula C13H20FN B13252378 [(4-Fluoro-3-methylphenyl)methyl](pentyl)amine

[(4-Fluoro-3-methylphenyl)methyl](pentyl)amine

Cat. No.: B13252378
M. Wt: 209.30 g/mol
InChI Key: CYPNIFSOACSPEX-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position, and the amine group is attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of [(4-Fluoro-3-methylphenyl)methyl]amine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: [(4-Fluoro-3-methylphenyl)methyl]amine and pentyl halide (e.g., pentyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The [(4-Fluoro-3-methylphenyl)methyl]amine is dissolved in the solvent, and the base is added to the solution. The pentyl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Fluoro-3-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylmethylamines with different functional groups.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(4-Fluoro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:

    (4-Fluoro-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of a pentyl chain.

    (4-Fluoro-3-methylphenyl)methylamine: Similar structure but with an ethyl group instead of a pentyl chain.

    (4-Fluoro-3-methylphenyl)methylamine: Similar structure but with a propyl group instead of a pentyl chain.

The uniqueness of (4-Fluoro-3-methylphenyl)methylamine lies in its specific substitution pattern and the length of the alkyl chain, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-4-5-8-15-10-12-6-7-13(14)11(2)9-12/h6-7,9,15H,3-5,8,10H2,1-2H3

InChI Key

CYPNIFSOACSPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)F)C

Origin of Product

United States

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